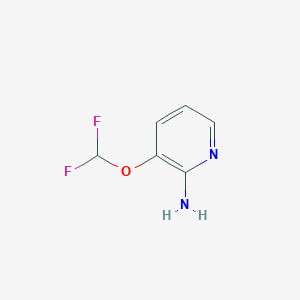

3-(Difluoromethoxy)pyridin-2-amine

Descripción

Overview of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, is a cornerstone of organic chemistry. algoreducation.comwikipedia.org It is structurally related to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts unique properties to the pyridine ring, including basicity and a dipole moment, making it a versatile participant in a wide array of chemical reactions. algoreducation.comnumberanalytics.com

Pyridine derivatives are ubiquitous in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comjcbsc.org Their presence in many drugs, such as antihistamines, anti-inflammatory agents, and anticancer compounds, highlights their importance in medicinal chemistry. numberanalytics.com In the agrochemical industry, pyridine derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, they serve as essential components in the synthesis of functional materials like conducting polymers. numberanalytics.com

The synthesis of pyridine derivatives has a rich history, with early methods dating back to the 19th century. numberanalytics.com Classical methods often involved condensation and cyclization reactions, such as the Hantzsch pyridine synthesis first described in 1881. wikipedia.orgnumberanalytics.com Over time, more sophisticated approaches, including transition metal-catalyzed reactions, have been developed to construct these important heterocyclic scaffolds. numberanalytics.comacsgcipr.org A common strategy in modern synthesis involves the functionalization of pre-existing pyridine rings, which are often sourced from bulk chemical manufacturers. acsgcipr.org

Importance of Difluoromethoxy Moieties in Contemporary Chemistry

The incorporation of fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's properties. nih.gov The difluoromethoxy group (-OCF₂H) is a particularly valuable moiety due to its unique physicochemical characteristics. nih.gov

The introduction of a difluoromethoxy group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govacs.org The replacement of a metabolically susceptible methylene (B1212753) group (-CH₂-) with the more robust difluoromethylene group (-CF₂-) can improve a drug candidate's biological half-life. acs.org This has led to a surge of interest in developing novel synthetic methods to introduce the difluoromethoxy group into a variety of molecular scaffolds. nih.gov Recent advancements in visible-light photoredox catalysis have provided innovative strategies for the formation of C-OCF₂H bonds. nih.gov

Role of 3-(Difluoromethoxy)pyridin-2-amine as a Versatile Synthetic Intermediate

This compound serves as a crucial bridge between the well-established chemistry of pyridine derivatives and the desirable properties imparted by the difluoromethoxy group. Its structure, featuring a reactive amine group and the difluoromethoxy substituent on a pyridine core, makes it a highly versatile synthetic intermediate. synquestlabs.compharmaffiliates.combldpharm.com

The strategic combination of these functionalities in this compound provides a powerful platform for the synthesis of novel compounds with potential applications in drug discovery and materials science. Researchers can leverage the known reactivity of the aminopyridine scaffold while simultaneously introducing the beneficial properties of the difluoromethoxy group.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 947249-14-1 | synquestlabs.compharmaffiliates.combldpharm.com |

| Molecular Formula | C₆H₆F₂N₂O | synquestlabs.compharmaffiliates.com |

| Molecular Weight | 160.12 g/mol | synquestlabs.compharmaffiliates.com |

| Appearance | Not Available | pharmaffiliates.com |

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJOUYRTHKWERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651881 | |

| Record name | 3-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947249-14-1 | |

| Record name | 3-(Difluoromethoxy)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947249-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Difluoromethoxy Pyridin 2 Amine

Established Synthetic Routes to 3-(Difluoromethoxy)pyridin-2-amine

The preparation of this compound relies on established transformations in heterocyclic chemistry. Key starting materials include appropriately substituted nitropyridines and halopyridines.

A primary and widely used method for the synthesis of 2-aminopyridines is the reduction of the corresponding 2-nitropyridine (B88261) precursor. This transformation is a reliable route to the desired amine. The synthesis of the precursor, 3-(difluoromethoxy)-2-nitropyridine, is a critical first step. The reduction of the nitro group to an amine can be achieved using various reducing agents.

Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. orgsyn.org Another effective method involves the use of zinc powder with ammonium (B1175870) chloride under ultrasonication, which has been shown to be effective for the reduction of substituted 3-nitropyridines. researchgate.net A patent for a related compound, 2,3-diamino-6-methoxypyridine, also describes the reduction of the corresponding nitropyridine as a key step. google.com

Table 1: Reagents for the Reduction of Nitropyridines

| Reducing Agent | Catalyst/Conditions | Reference |

|---|---|---|

| Hydrogen Gas | Palladium on Carbon (Pd/C) | |

| Zinc (Zn) | Ammonium Chloride (NH₄Cl), Ethanol, Ultrasonication | researchgate.net |

| Tin (Sn) | Hydrochloric Acid (HCl) | orgsyn.org |

The choice of reducing agent and reaction conditions can be optimized to ensure high yield and purity of the final product, this compound.

Another fundamental approach to synthesizing aminopyridines is through the amination of halopyridines. This involves the substitution of a halogen atom (typically chlorine or bromine) on the pyridine (B92270) ring with an amino group. For the synthesis of this compound, a suitable starting material would be 2-halo-3-(difluoromethoxy)pyridine.

The direct amination of halopyridines can be challenging. However, methods like the Chichibabin reaction, which uses sodium amide (NaNH₂) in liquid ammonia (B1221849), can introduce an amino group at the 2-position of the pyridine ring. boyer-research.com Another approach involves nucleophilic aromatic substitution (SNAr) with ammonia or an ammonia equivalent. orgsyn.org The reactivity of halopyridines towards nucleophilic substitution is highest at the 2- and 4-positions because the negative charge in the intermediate can be stabilized by the electronegative nitrogen atom. boyer-research.comstackexchange.comvaia.comquora.com

A process for preparing 2,3-diaminopyridine (B105623) from 2-aminopyridine (B139424) involves bromination followed by nitration and subsequent reduction, illustrating a multi-step synthesis where amination and halogenation are key transformations. orgsyn.org

Derivatization and Functionalization Strategies

The chemical reactivity of this compound allows for a range of derivatization and functionalization reactions, enabling the synthesis of more complex molecules. These reactions can target the pyridine ring or the amino group. Derivatization of primary amines is a common strategy to enhance their properties for analysis or to build more complex structures. iu.eduthermofisher.comnih.govpsu.edunih.gov

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orglibretexts.orgyoutube.com This deactivation is further compounded if the reaction is performed in acidic conditions, which leads to the formation of a pyridinium (B92312) ion. wikipedia.orglibretexts.org

In this compound, the directing effects of the substituents must be considered. The amino group (-NH₂) is a strong activating group and is ortho-, para-directing. The difluoromethoxy group (-OCF₂H) is deactivating due to its inductive electron-withdrawing nature. The pyridine nitrogen itself directs electrophilic attack to the 3- and 5-positions to avoid placing a positive charge on the nitrogen in the intermediate resonance structures. quimicaorganica.orgvaia.com The interplay of these effects will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, or sulfonation. Given the strong activating effect of the amino group, substitution is likely to be directed to the positions ortho and para to it, which are positions 3 and 5. However, position 3 is already substituted. Therefore, electrophilic attack is most likely to occur at the C-5 position.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | 2 | Activating, Electron-donating | Ortho, Para (positions 3 & 5) |

| -OCF₂H | 3 | Deactivating, Electron-withdrawing | Meta |

The lone pair of electrons on the pyridine nitrogen allows it to act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides to form pyridinium salts. boyer-research.com This reaction increases the electron deficiency of the pyridine ring, making it more susceptible to subsequent nucleophilic attack. boyer-research.com While direct nucleophilic attack at the pyridine nitrogen of a simple pyridine is common, in more complex systems, such as those with chelating groups, selective nucleophilic attack at the nitrogen can be achieved. scielo.org.mx For this compound, alkylation or acylation at the pyridine nitrogen would generate a positively charged pyridinium species, altering the reactivity profile of the molecule.

Cross-Coupling Reactions at Substituted Positions (e.g., Brominated Derivatives)

The pyridine scaffold of this compound is amenable to functionalization through the introduction of a handle for cross-coupling reactions, most commonly a halogen atom. Brominated derivatives, in particular, serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.

While direct examples on this compound are not extensively detailed in public literature, the reactivity of structurally similar aminopyridines provides a strong basis for predicting its behavior. For instance, the Suzuki cross-coupling of brominated aminopyridines with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base. mdpi.com The reaction of a brominated derivative of this compound with an arylboronic acid would be expected to yield the corresponding aryl-substituted product. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the potential for the 2-amino group to coordinate with the palladium center and influence its catalytic activity. nih.gov

Challenges in the cross-coupling of 2-amino-3-halopyridines can include catalyst inhibition by the amidine-like structure and competing self-coupling reactions. nih.gov However, the development of specialized phosphine (B1218219) ligands (e.g., RuPhos, BrettPhos) has enabled efficient C-N and C-C couplings for this class of compounds. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling on a Model Brominated Aminopyridine Substrate

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good mdpi.com |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good mdpi.com |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good mdpi.com |

| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Good mdpi.com |

This table is illustrative, based on reactions with similar substrates like 5-bromo-2-methylpyridin-3-amine (B1289001) as described in the literature. mdpi.com

Transformations of the Amino Group

The primary amino group at the C-2 position of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. For example, reacting 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This transformation is not only a common derivatization but can also serve as a protecting group strategy to modulate the reactivity of the pyridine ring during subsequent reactions.

Formation of α-Ketoamides: A copper-catalyzed cross-coupling reaction between pyridin-2-amines and methyl ketones can be used to synthesize N-(2-pyridyl)-α-ketoamides. researchgate.net This method provides a direct route to valuable intermediates for fine chemical synthesis.

Conversion to Pyridinium Salts for C–N Bond Activation: The primary amine can be converted into a pyridinium salt, for instance, by reacting with 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate. nih.gov These pyridinium salts can then act as electrophiles in nickel-catalyzed cross-coupling reactions with arylboronic acids. This sequence allows for the formal replacement of the amino group with an aryl group, transforming benzylic amines into diarylmethanes, a strategy that could be adapted for derivatives of our title compound. nih.gov

Table 2: Potential Transformations of the Amino Group

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetic Anhydride | N-(3-(difluoromethoxy)pyridin-2-yl)acetamide |

| α-Ketoamide Synthesis | Methyl Ketone, Cu(OAc)₂ | N-(3-(difluoromethoxy)pyridin-2-yl)-2-oxopropanamide |

| Pyridinium Salt Formation | 2,4,6-Triphenylpyrylium salt | 2,4,6-Triphenyl-1-(3-(difluoromethoxy)pyridin-2-yl)pyridinium |

Modifications of the Difluoromethoxy Group

The difluoromethoxy (OCF₂H) group is a highly valued substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. nih.gov It is generally considered to be chemically robust and resistant to modification under common synthetic conditions.

The carbon-fluorine bonds are exceptionally strong, and the OCF₂H group does not typically participate in reactions that functional groups like methoxy (B1213986) (OCH₃) or benzyloxy (OCH₂Ph) groups might undergo, such as ether cleavage with strong acids (e.g., HBr, BBr₃). Similarly, it is inert to most standard oxidizing and reducing agents.

The primary strategies involving this group focus on its introduction onto an aromatic ring rather than its subsequent transformation. nih.gov Photocatalytic methods, for example, have been developed for the O-difluoromethylation of phenols using reagents like difluorobromoacetic acid as a difluorocarbene source. nih.gov Therefore, for the foreseeable future, the difluoromethoxy group in this compound should be regarded as a stable, spectator moiety whose primary role is to modulate the physicochemical properties of the molecule.

Regioselectivity and Chemoselectivity in Synthetic Modifications

Synthetic modifications of this compound are governed by the principles of regioselectivity and chemoselectivity, which dictate the site and type of chemical reaction that occurs. slideshare.net The molecule possesses multiple reactive sites: the nucleophilic amino group, the basic pyridine ring nitrogen, and the C-H bonds at positions 4, 5, and 6 of the pyridine ring.

Regioselectivity: In electrophilic aromatic substitution reactions (e.g., halogenation, nitration), the substitution pattern is directed by the existing substituents. The 2-amino group is a powerful activating, ortho-para directing group. The 3-difluoromethoxy group is deactivating and meta-directing due to its electron-withdrawing nature. The combined effect strongly favors electrophilic attack at the C-5 position, which is para to the strongly activating amino group and meta to the deactivating difluoromethoxy group. Substitution at C-4 or C-6 is less favored.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. youtube.com

N-Acylation vs. N-Alkylation: The molecule has two potentially nucleophilic nitrogen atoms. Acylation reactions with hard electrophiles like acyl chlorides will preferentially occur on the more nucleophilic amino group. Alkylation with alkyl halides can be more complex. While the amino group is generally more nucleophilic, reaction at the pyridine ring nitrogen to form a pyridinium salt is also possible, and the outcome can often be controlled by the reaction conditions.

Reaction with Bases: Strong bases like butyl lithium can deprotonate the amino group. However, very strong bases could also potentially promote deprotonation at one of the ring C-H positions, with the most acidic proton likely being at C-4, influenced by the adjacent electron-withdrawing difluoromethoxy group and pyridine nitrogen.

Controlling the chemoselectivity is crucial for planned synthetic routes and can be achieved by adjusting catalysts, reagents, or by using protecting groups. nih.gov For instance, protecting the amino group as an amide can prevent its reaction and direct subsequent transformations to other parts of the molecule. mdpi.com

Stereochemical Considerations in Complex Derivatization Reactions

While this compound itself is achiral, stereochemical issues become important when it is incorporated into larger, more complex molecules or when subsequent reactions create stereogenic centers.

Creation of New Stereocenters: If a substituent introduced onto the pyridine ring or derived from the amino group contains a stereocenter, the product will be a racemate unless a stereoselective reaction is employed. For example, if a side chain is elaborated to include a chiral alcohol or amine, mixtures of diastereomers could be formed if another stereocenter is present in the molecule.

Atropisomerism: A significant stereochemical consideration arises when the 2-aminopyridine moiety is used to construct sterically hindered biaryl systems, for example, through a Suzuki coupling of a brominated derivative. If rotation around the newly formed aryl-aryl single bond is restricted due to bulky substituents, stable atropisomers (enantiomers that can be isolated) may result. The stereochemistry of such molecules can have a profound impact on their biological activity, as seen in complex natural products like myricanol, where specific atropisomers display differential activity. nih.gov

Diastereoselectivity in Reactions: In reactions on complex derivatives, the existing stereochemistry can influence the outcome of new bond formations. For example, the stereoselective oxidative dimerization of related aminothienopyridines has been shown to produce only one of eight possible enantiomeric pairs, demonstrating high levels of stereocontrol. nih.gov Such considerations are critical in the design of drug candidates where a specific three-dimensional structure is often required for efficacy.

Reactivity and Mechanistic Investigations of 3 Difluoromethoxy Pyridin 2 Amine

Electronic Effects of the Difluoromethoxy Group on Pyridine (B92270) Reactivity

The difluoromethoxy (OCF₂H) group is a moderately electron-withdrawing substituent. Its electronic influence on an aromatic ring can be quantified by Hammett constants, which separate the inductive (σI) and resonance (σR) effects. For the CF₂OCH₃ group, which is electronically similar to the OCF₂H group, the Hammett constants have been determined using ¹⁹F NMR studies. nih.govnih.gov These values indicate that the group acts as a moderate electron acceptor through both inductive and resonance pathways. nih.gov

Table 1: Hammett Constants for the Difluoro(methoxy)methyl Group and Related Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| CF₂OCH₃ | 0.22 | 0.07 | Moderately Electron-Withdrawing |

| CF₃ | 0.45 | 0.08 | Strongly Electron-Withdrawing |

| CHF₂ | 0.27 | 0.03 | Moderately Electron-Withdrawing |

| CH₂F | 0.11 | 0.00 | Weakly Electron-Withdrawing |

| OCH₃ | 0.29 | -0.52 | Strongly Electron-Donating (by resonance) |

Data sourced from studies on the electronic properties of fluorinated substituents. nih.govresearchgate.net

The presence of the difluoromethoxy group at the 3-position influences the electron distribution across the pyridine ring, impacting the sites susceptible to chemical attack.

Influence of the Amino Group on Aromatic Reactivity

In contrast to the deactivating difluoromethoxy group, the amino group (-NH₂) at the 2-position is a powerful activating group. Through its lone pair of electrons, the amino group donates electron density to the pyridine ring via a strong +M (mesomeric or resonance) effect. This increases the electron density on the ring, particularly at the ortho and para positions relative to the amino group, making the ring more susceptible to electrophilic attack. rsc.org

In 2-aminopyridine (B139424), electrophilic substitution is directed to the 3- and 5-positions. researchgate.net The presence of both a strong activating group (amino) and a moderately deactivating group (difluoromethoxy) on the same pyridine ring in 3-(difluoromethoxy)pyridin-2-amine creates a complex reactivity profile. The activating effect of the amino group is expected to counteract the deactivating effect of the difluoromethoxy group to some extent. The regioselectivity of electrophilic substitution reactions on this molecule will be determined by the interplay of these competing electronic effects, as well as steric hindrance. It is anticipated that the C5 position would be the most likely site for electrophilic attack, being para to the activating amino group and meta to the deactivating difluoromethoxy group.

Kinetic and Thermodynamic Aspects of Key Transformations

Specific kinetic and thermodynamic data for transformations involving this compound are not extensively reported in the literature. However, general principles governing the reactivity of substituted pyridines can be applied to predict its behavior.

Thermodynamically, the stability of the products will determine the final product distribution in reversible reactions. For electrophilic substitution, the stability of the resulting substituted pyridine will depend on the nature of the substituent and its position on the ring.

In nucleophilic aromatic substitution (SNAᵣ) reactions, the pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic attack than benzene (B151609). This reactivity is enhanced by electron-withdrawing groups. stackexchange.com The difluoromethoxy group at the 3-position will further activate the ring towards nucleophilic attack, particularly at the 2- and 4-positions. However, the presence of the amino group at the 2-position makes direct nucleophilic displacement at this position less likely unless it acts as a leaving group under specific conditions.

Mechanistic Studies of Observed Reaction Pathways

Detailed mechanistic studies for reactions of this compound are scarce. However, plausible mechanistic pathways can be proposed based on the known reactivity of related compounds.

Electrophilic Aromatic Substitution: The mechanism will likely follow the classical SₑAr pathway involving the formation of a resonance-stabilized cationic intermediate (sigma complex). The attack of an electrophile will be directed by the combined electronic effects of the amino and difluoromethoxy groups. As mentioned, the C5 position is the most probable site of attack.

Nucleophilic Aromatic Substitution: While less common for aminopyridines, if a suitable leaving group were present at the 2- or 4-position, an SₙAr mechanism could be operative. This would involve the attack of a nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group. stackexchange.com

Reactions involving the Amino Group: The amino group itself can undergo various reactions, such as diazotization followed by substitution (Sandmeyer-type reactions) or acylation. The reactivity of the amino group will be influenced by the electronic environment of the pyridine ring.

C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer potential pathways for the selective modification of the pyridine ring. researchgate.neteurekaselect.com The directing effects of both the amino and difluoromethoxy groups would play a crucial role in determining the regioselectivity of such reactions. Preliminary mechanistic studies on related 2-amino/alkoxy-pyridines suggest that the synergistic combination of the electronic properties of the substituents and the nature of the palladium catalyst dictates the reactivity and selectivity of C5-H functionalization. nih.gov

Applications of 3 Difluoromethoxy Pyridin 2 Amine As a Building Block in Advanced Organic Synthesis

Precursor for Novel Heterocyclic Scaffolds

The reactivity of the 2-amino group, in concert with the pyridine (B92270) ring, allows 3-(Difluoromethoxy)pyridin-2-amine to serve as a foundational element for the synthesis of various fused and linked heterocyclic structures.

The 2-aminopyridine (B139424) moiety of this compound can be chemically transformed into a hydrazine (B178648) derivative, which is a key precursor for pyrazole (B372694) synthesis. This conversion typically involves a diazotization reaction followed by reduction. The resulting (3-(difluoromethoxy)pyridin-2-yl)hydrazine can then undergo condensation with a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis, to yield N-pyridinyl-pyrazoles. youtube.com

This reaction is highly adaptable, as a wide variety of 1,3-dicarbonyl compounds can be employed to generate a library of pyrazole derivatives with diverse substitution patterns. These pyrazole-containing compounds are of significant interest, particularly in agrochemistry, where they have been identified as possessing herbicidal properties. nih.gov

| 1,3-Dicarbonyl Reactant | Resulting Pyrazole Derivative Core Structure |

|---|---|

| Acetylacetone | 3,5-dimethyl-1-(3-(difluoromethoxy)pyridin-2-yl)-1H-pyrazole |

| Ethyl Acetoacetate | 5-methyl-1-(3-(difluoromethoxy)pyridin-2-yl)-1H-pyrazol-3(2H)-one |

| Dibenzoylmethane | 3,5-diphenyl-1-(3-(difluoromethoxy)pyridin-2-yl)-1H-pyrazole |

| 1,1,1-Trifluoroacetylacetone | 5-methyl-3-(trifluoromethyl)-1-(3-(difluoromethoxy)pyridin-2-yl)-1H-pyrazole |

The nucleophilic amino group of this compound is an excellent handle for participating in metal-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination, for instance, enables the coupling of the amine with various heteroaryl halides. researchgate.net This reaction provides a direct and modular route to biheteroaryl amines, which are structures of interest in materials science and medicinal chemistry. By selecting different heteroaryl halides, a diverse range of linked heterocyclic systems can be accessed, with the 3-(difluoromethoxy)pyridine (B2644224) unit joined to another aromatic system like a thiophene, furan, or another pyridine. researchgate.net

| Heteroaryl Halide Partner | Resulting Biheteroaryl Amine Product |

|---|---|

| 2-Bromopyridine | N-(3-(difluoromethoxy)pyridin-2-yl)pyridin-2-amine |

| 3-Bromothiophene | N-(3-(difluoromethoxy)pyridin-2-yl)thiophen-3-amine |

| 2-Chloroquinoline | N-(3-(difluoromethoxy)pyridin-2-yl)quinolin-2-amine |

| 5-Bromopyrimidine | N-(3-(difluoromethoxy)pyridin-2-yl)pyrimidin-5-amine |

The imidazo[1,2-a]pyridine (B132010) core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds, including antiviral and anti-anxiety agents. nih.gov The most common and direct method for constructing this bicyclic system is the reaction of a 2-aminopyridine with an α-haloketone.

In this context, this compound can react with various α-haloketones, leading to the formation of the corresponding 8-(difluoromethoxy)imidazo[1,2-a]pyridine derivatives. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. nih.govnih.gov

| α-Haloketone Reactant | Resulting 8-(difluoromethoxy)imidazo[1,2-a]pyridine Product |

|---|---|

| 2-Bromoacetophenone | 8-(difluoromethoxy)-2-phenylimidazo[1,2-a]pyridine |

| Chloroacetone | 8-(difluoromethoxy)-2-methylimidazo[1,2-a]pyridine |

| 3-Bromobutan-2-one | 8-(difluoromethoxy)-2,3-dimethylimidazo[1,2-a]pyridine |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 8-(difluoromethoxy)-2-(4-fluorophenyl)imidazo[1,2-a]pyridine |

Integration into Polycyclic and Spirocyclic Systems

The utility of this compound extends to the synthesis of more intricate molecular architectures such as polycyclic and spirocyclic systems. The functional handles on the aminopyridine ring can be elaborated through multi-step sequences to build these complex frameworks.

For polycyclic systems, the imidazo[1,2-a]pyridine derivatives formed as described in section 4.1.3 can serve as intermediates for further annulation reactions, where additional rings are fused onto the existing bicyclic core.

The construction of spirocyclic systems—molecules containing two rings that share a single atom—can be envisioned through several synthetic strategies. One potential route involves the functionalization of the pyridine ring at a position adjacent to the amino group, introducing a side chain that contains a second reactive moiety. An intramolecular reaction between the amino group and the terminal group of the side chain can then forge the spirocyclic junction. Alternatively, a bifunctional reagent could be employed to link the amino group and another position on the pyridine ring, thereby constructing the spiro-fused ring. Such strategies are central to modern drug discovery for exploring three-dimensional chemical space. researchgate.netnih.gov

Strategic Incorporation into Medicinal Chemistry Lead Structures

The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. nih.gov The difluoromethoxy (-OCF2H) group, in particular, is often employed as a bioisosteric replacement for methoxy (B1213986) or hydroxyl groups. This substitution can lead to significant improvements in a molecule's metabolic profile, lipophilicity, and membrane permeability, which are critical parameters for drug efficacy. rsc.orgresearchgate.net

The 2-aminopyridine motif is also a key pharmacophore in its own right. It is a common feature in kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the enzyme's active site. frontiersin.org

Therefore, this compound represents a highly strategic building block for medicinal chemists. It combines the beneficial electronic and metabolic properties of the difluoromethoxy group with the proven scaffolding and target-binding capabilities of the 2-aminopyridine core. This allows for the rational design of novel drug candidates with potentially enhanced pharmacokinetic and pharmacodynamic profiles. nih.govfrontiersin.org

| Property | Effect of -OCF2H Substitution | Rationale |

|---|---|---|

| Lipophilicity (LogP) | Increases | The fluorine atoms increase lipophilicity compared to a hydroxyl or methoxy group. |

| Metabolic Stability | Increases | The C-F bonds are stronger than C-H bonds, making the group resistant to oxidative metabolism (e.g., O-dealkylation). |

| Acidity of N-H | May slightly increase | The electron-withdrawing nature of the -OCF2H group can influence the electronic properties of the pyridine ring system. |

| Hydrogen Bond Acceptance | Weakened | The ether oxygen is a weaker hydrogen bond acceptor compared to a methoxy group due to the electron-withdrawing fluorine atoms. |

Medicinal Chemistry and Biological Activity of Compounds Derived from 3 Difluoromethoxy Pyridin 2 Amine

Design Principles for Therapeutic Agents Incorporating the Core Scaffold

The design of therapeutic agents based on the 3-(difluoromethoxy)pyridin-2-amine scaffold is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The aminopyridine core itself is a well-established hinge-binding motif in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of the kinase.

The incorporation of a difluoromethoxy group at the 3-position of the pyridine (B92270) ring is a strategic design choice that offers several advantages. The difluoromethyl group is often utilized as a bioisostere for other functional groups, such as a hydroxyl or a methoxy (B1213986) group, and can significantly influence the physicochemical properties of a molecule. nih.govuni-muenster.de Specifically, the difluoromethoxy moiety can enhance metabolic stability by blocking potential sites of metabolism, improve membrane permeability, and modulate the electronic properties of the pyridine ring, which can in turn affect binding affinity and selectivity. uni-muenster.de

Inhibitors of Dual Leucine Zipper Kinase (DLK)

| Compound | Modification | DLK Ki (nM) | Key Findings |

|---|---|---|---|

| Parent Scaffold | Unsubstituted Core | >100 | Baseline activity, serves as a starting point for optimization. |

| Intermediate Analog | Substitution at C3 of imidazopyridine | 12 | Demonstrates the impact of small substitutions on potency. chemrxiv.org |

| KAI-11101 | Optimized substitutions | 0.7 | Highly potent and selective inhibitor with favorable CNS properties. medchemexpress.com |

| Model | Key Readout | Result | Reference |

|---|---|---|---|

| Ex vivo mouse DRG CIPN model | Axon degeneration | Neuroprotective effect observed | chemrxiv.orgnih.govacs.org |

| In vivo mouse Parkinson's disease model | Dose-dependent activity | Significant in vivo efficacy | chemrxiv.orgchemrxiv.orgnih.govacs.org |

Modulation of Protein Kinase Family Activity

While the primary focus for many compounds derived from the this compound scaffold has been on DLK, understanding their broader kinase activity profile is crucial for assessing their selectivity and potential for off-target effects.

Therapeutic Implications in Neurological Disorders (e.g., Alzheimer's, Parkinson's, ALS, Epilepsy, Ischemic Stroke)

The therapeutic potential of pyridine derivatives, a class of compounds to which this compound belongs, has been explored in a variety of neurological disorders. While direct research on this compound for these conditions is not extensively documented in publicly available literature, the broader family of pyridine-containing molecules has shown promise in preclinical and clinical studies, suggesting potential avenues for future investigation.

In the context of Alzheimer's disease , pyridine analogues have been recognized as promising therapeutic leads. researchgate.net Some pyridine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine; this inhibition is a key mechanism of several currently approved Alzheimer's medications. researchgate.net For instance, a novel pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), has been shown to inhibit the aggregation of amyloid-β peptide, a hallmark of Alzheimer's disease. nih.gov In both in vitro and in vivo models, PAT was effective in counteracting amyloid-β toxicity and improving cognitive functions in mice. nih.gov The incorporation of fluorine into pyridine-based scaffolds has also been noted as a strategy to enhance the anti-Alzheimer's activities of these compounds. nih.gov

For Parkinson's disease , research has focused on developing neuroprotective agents that can slow or halt the progression of the disease. nih.gov While specific studies on this compound are lacking, the general class of pyridine derivatives has been investigated. For example, certain aminohydantoin derivatives have shown neuroprotective effects in in vivo and in vitro models of Parkinson's disease. nih.gov

In the field of amyotrophic lateral sclerosis (ALS) , the search for effective treatments is ongoing, with a focus on various downstream pathways including RNA metabolism, protein aggregation, and neuroinflammation. nih.gov While the current therapeutic pipeline is diverse, there is no specific mention in the provided search results of this compound or its close derivatives being investigated for ALS. However, the broad exploration of small molecules targeting these pathways suggests that novel pyridine derivatives could be considered in future research. nih.gov

Regarding epilepsy , numerous compounds with a pyridine core have been evaluated for their anticonvulsant properties. nih.gov These derivatives have been assessed in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com The rationale behind exploring these compounds is the continued need for more effective and safer antiepileptic drugs, as a significant portion of patients are resistant to existing therapies.

In the case of ischemic stroke , the primary goal of treatment is to restore blood flow and protect the brain from irreversible damage through neuroprotective agents. explorationpub.comexplorationpub.com While a wide array of compounds have been investigated for their neuroprotective effects, the specific role of this compound derivatives has not been detailed in the available research. However, the general pursuit of novel neuroprotective agents opens the door for the evaluation of new chemical entities, including fluorinated pyridine derivatives. nih.gov

Investigations as Src Homology 2 (SH2)-Containing Protein Tyrosine Phosphatase 2 (SHP2) Inhibitors

Derivatives of this compound have been investigated as inhibitors of Src Homology 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. nih.gov It is also involved in the programmed cell death pathway (PD-1/PD-L1). nih.gov Due to its role in various cellular processes, SHP2 has emerged as a significant target for the development of therapeutics, particularly in oncology. cancer.govmdpi.com

The development of SHP2 inhibitors has been an area of intense research, with a focus on allosteric inhibitors that bind to a site distinct from the active site, leading to the stabilization of an inactive conformation of the enzyme. cancer.gov Several pyridine derivatives have been designed and synthesized as novel SHP2 inhibitors. nih.gov

SAR Exploration for SHP2 Inhibition

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For pyridine-based SHP2 inhibitors, SAR exploration has focused on modifications of the pyridine core and its substituents.

In one study, a series of 35 pyridine derivatives were synthesized and evaluated for their SHP2 inhibitory activity. nih.gov The design of these compounds was based on scaffold hopping from a known inhibitor, SHP099. The in vitro enzyme activity assays of these compounds led to the identification of several selective SHP2 inhibitors with potencies similar to that of SHP099. nih.gov

One of the most potent compounds identified was (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol, which exhibited an IC50 value of 1.36 μM. nih.gov Molecular docking studies provided insights into the binding mode of these pyridine derivatives with the SHP2 protein, revealing key interactions that contribute to their inhibitory activity. nih.gov The study highlighted that the pyridine scaffold could serve as a promising template for the development of novel SHP2 inhibitors. nih.gov

The incorporation of fluorine into pyridine derivatives is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov The difluoromethoxy group at the 3-position of the pyridine ring in this compound is an example of such a modification, which could influence its biological activity as an SHP2 inhibitor. Further SAR studies focusing on the impact of the difluoromethoxy group and the amine at the 2-position could provide valuable information for the design of more potent and selective SHP2 inhibitors.

Relevance to Developmental Disorders and Cancer Research

The interest in SHP2 inhibitors stems from the enzyme's involvement in various human diseases, including developmental disorders and cancer. Mutations and aberrant expression of SHP2 are implicated in several developmental disorders, such as Noonan syndrome. cancer.gov

In the realm of cancer research, SHP2 is considered an oncoprotein as its mutations and overexpression have been associated with various cancers, including breast, liver, and gastric cancers. nih.govcancer.gov SHP2 is involved in signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. nih.gov Therefore, inhibiting SHP2 is a rational therapeutic strategy for the treatment of these malignancies.

The development of SHP2 inhibitors has gained significant momentum, with several allosteric inhibitors entering clinical trials for the treatment of solid tumors. cancer.gov The investigation of pyridine derivatives, including those related to this compound, as SHP2 inhibitors, is part of this broader effort to develop novel cancer therapies. nih.gov The potential of these compounds to be orally efficacious further enhances their appeal as drug candidates. nih.gov

Metabolite Identification and Biotransformation Analysis of Derivatives

The study of drug metabolism and biotransformation is a critical component of drug discovery and development, as it provides insights into the pharmacokinetic and toxicological properties of a compound. For derivatives of this compound, understanding their metabolic fate is essential for their progression as potential therapeutic agents.

The biotransformation of pyridine and its derivatives can occur through various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov The presence of a fluorine-containing substituent, such as the difluoromethoxy group, can significantly influence the metabolic profile of a molecule. Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer half-life. nih.gov

The metabolism of 2-aminopyridine (B139424), a structurally related compound, has been studied, and it is known to undergo various metabolic transformations. nih.gov However, the specific metabolic pathways of this compound and its derivatives are not well-documented in the available literature.

Identifying the metabolites of these compounds would typically involve in vitro studies using liver microsomes or hepatocytes, followed by in vivo studies in animal models. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in the identification and characterization of metabolites. acs.orgnih.gov

The potential biotransformation pathways for a fluorinated aminopyridine derivative could include:

Hydroxylation of the pyridine ring.

N-oxidation of the pyridine nitrogen or the amino group.

Glucuronidation or sulfation of hydroxylated metabolites or the amino group.

Dealkylation of the difluoromethoxy group, although this is generally less common for fluorinated ethers.

The table below provides a hypothetical overview of potential metabolic transformations that could be investigated for derivatives of this compound.

| Metabolic Reaction | Potential Metabolite Structure | Enzymes Involved (Hypothetical) |

| Ring Hydroxylation | Hydroxylated pyridine derivative | Cytochrome P450 (e.g., CYP2D6, CYP3A4) |

| N-Oxidation | Pyridine N-oxide or N-hydroxy amine | Cytochrome P450, Flavin-containing monooxygenases (FMO) |

| Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite or the parent amine | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Sulfate conjugate of a hydroxylated metabolite or the parent amine | Sulfotransferases (SULTs) |

Further experimental studies are necessary to elucidate the precise metabolic pathways and identify the specific metabolites of this compound and its derivatives. This information is crucial for assessing their drug-like properties and potential for drug-drug interactions.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis and Quantum Chemical Calculations

The electronic properties of aminopyridine derivatives are fundamental to understanding their reactivity and potential interactions. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools in this regard. For substituted pyridines, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic parameters. niscair.res.inijcce.ac.ir

Key Electronic Properties of Related Aminopyridines

| Property | Description | Typical Findings for Aminopyridine Derivatives |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | For various substituted pyridines, the HOMO-LUMO gap has been calculated to understand their electronic transitions and reactivity. For instance, in some pyridinyl phosphonates, the energy gap was found to be around 3.605 eV, indicating a reactive molecule. ijcce.ac.ir |

| Molecular Electrostatic Potential (MEP) | MEP maps are used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. | In aminopyridine derivatives, the nitrogen atom of the pyridine (B92270) ring and the amino group are typically regions of negative potential, making them susceptible to electrophilic attack. The difluoromethoxy group in 3-(difluoromethoxy)pyridin-2-amine would significantly influence the MEP due to the high electronegativity of the fluorine atoms. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as hyperconjugation and charge delocalization. | NBO analysis of aminopyridine derivatives reveals significant delocalization of electron density from the amino group to the pyridine ring, which contributes to their overall stability and reactivity. niscair.res.in |

These computational approaches suggest that the electronic character of this compound is dominated by the interplay between the electron-donating amino group and the electron-withdrawing difluoromethoxy group, all modulated by the pyridine ring's aromaticity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical for its biological activity and material properties. Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior.

For this compound, a key conformational feature is the rotation around the C3-O bond of the difluoromethoxy group and the C2-N bond of the amino group. While specific studies on this molecule are not available, research on related substituted pyridines highlights the importance of such conformational flexibility. nih.govresearchgate.net MD simulations on substituted pyridine derivatives have been used to understand their binding processes with biological targets, revealing the importance of specific conformations for effective interaction. nih.gov For instance, simulations can reveal conserved water-bridge motifs that are crucial for ligand-protein binding. nih.gov

In the case of this compound, MD simulations could elucidate the preferred orientation of the difluoromethoxy group relative to the pyridine ring and the amino group, and how this conformation changes in different solvent environments or upon binding to a receptor. Such studies are essential for a rational approach to drug design.

Prediction of Reactivity, Regioselectivity, and Mechanistic Insights

Theoretical calculations can predict the most likely sites for chemical reactions on a molecule, a property known as regioselectivity. For aminopyridines, the pyridine ring is generally susceptible to nucleophilic substitution, while the amino group can undergo various reactions. researchgate.net The reactivity of the pyridine ring is highly dependent on the nature and position of its substituents.

In electrophilic aromatic substitution reactions, activating groups (like the amino group) typically direct incoming electrophiles to the ortho and para positions. libretexts.org Therefore, in this compound, the positions ortho and para to the activating amino group would be likely sites for electrophilic attack. However, the electron-withdrawing nature of the difluoromethoxy group would deactivate the ring towards electrophilic substitution.

Computational models can also provide detailed mechanistic insights into chemical reactions. For example, DFT calculations have been used to study the reaction mechanisms of pyridine oxidation, providing an atomic-level understanding of the formation of products. ucl.ac.uk For this compound, theoretical studies could predict the outcomes of various reactions and help in designing synthetic routes to novel derivatives.

Ligand-Protein Docking and Molecular Modeling for Biological Targets (for derived compounds)

Given the prevalence of the pyridine scaffold in medicinal chemistry, derivatives of this compound are of significant interest as potential ligands for various biological targets. Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are powerful computational techniques used to predict the binding affinity and mode of interaction of a ligand with a protein receptor. nih.govnih.gov

Studies on aminopyridine derivatives have shown their potential as inhibitors of various kinases, such as c-Jun N-terminal kinase-1 (JNK-1) and lysine-specific demethylase 1 (LSD1). nih.govnih.gov Docking studies of these derivatives have identified key amino acid residues in the active sites of these enzymes that are crucial for binding. nih.govnih.gov

Hypothetical Docking Study of a this compound Derivative

| Biological Target | Potential Interaction | Significance |

| Kinase Active Site | The amino group of the pyridine could form hydrogen bonds with backbone atoms of the hinge region of the kinase. The difluoromethoxy group could engage in favorable interactions within a hydrophobic pocket. | This could lead to the development of potent and selective kinase inhibitors for the treatment of diseases like cancer and inflammation. |

| GPCR Binding Pocket | The aromatic pyridine ring could participate in π-π stacking interactions with aromatic residues in the receptor. The substituents could provide specificity for a particular receptor subtype. | This could result in the discovery of novel modulators of G-protein coupled receptors, a large family of drug targets. |

These computational approaches are instrumental in the hit-to-lead and lead optimization phases of drug discovery, allowing for the rational design of more potent and selective drug candidates.

Analysis of Stereoisomerism and Enantiomeric Properties of Synthesized Analogs

Stereoisomerism plays a critical role in the biological activity of chiral molecules. While this compound itself is not chiral, its derivatives can be. A molecule with 'n' chiral centers can have up to 2^n stereoisomers. epa.gov These stereoisomers can have vastly different pharmacological and toxicological properties.

Computational methods can be used to study the stereoisomeric properties of chiral molecules. For instance, molecular dynamics simulations have been used to investigate the formation of chiral structures in assemblies of pyridine-containing molecules. acs.org

For synthesized analogs of this compound that possess chiral centers, computational analysis would be crucial to:

Determine the relative stabilities of different enantiomers and diastereomers.

Predict their chiroptical properties, such as their circular dichroism spectra.

Simulate their differential binding to chiral receptors, providing a molecular basis for their observed stereospecific activities.

Understanding the stereochemical aspects of these derivatives is essential for the development of safe and effective chiral drugs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(difluoromethoxy)pyridin-2-amine in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyridine precursors (e.g., 5-bromo-3-(difluoromethoxy)pyridin-2-amine, CAS 947249-13-0) undergo Suzuki-Miyaura coupling using palladium catalysts and boronic esters to introduce functional groups . Alternative routes may involve selective fluorination of pyridine intermediates under controlled conditions (e.g., using DAST or Deoxofluor reagents). Purification typically involves column chromatography and recrystallization to achieve >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Tools :

- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluorine coupling constants).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to assess bond angles and steric effects of the difluoromethoxy group .

Q. What are the preliminary biological screening strategies for this compound?

- Assays :

- Kinase Inhibition : Test against TrkA, MAPKKK12, or PCSK9 using in vitro kinase assays (IC50 determination) .

- Cellular Viability : MTT or CellTiter-Glo assays in cancer cell lines to evaluate cytotoxicity.

- Metabolic Stability : Microsomal stability assays (e.g., human liver microsomes) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How does the difluoromethoxy group influence the compound's binding affinity in kinase inhibition studies?

- Structure-Activity Relationship (SAR) : The difluoromethoxy group enhances metabolic stability and modulates electron-withdrawing effects, improving binding to hydrophobic kinase pockets (e.g., TrkA). Compare IC50 values of analogs lacking fluorine substituents to quantify this effect .

- Mechanistic Insight : Molecular docking (e.g., AutoDock Vina) and MD simulations to visualize interactions with ATP-binding sites .

Q. How can researchers resolve discrepancies in reported biological activity across different assays?

- Case Study : If IC50 values for MAPKKK12 inhibition vary (e.g., 328 nM in one study vs. higher in others), consider:

- Assay Conditions : ATP concentration, pH, and temperature differences.

- Compound Solubility : Use DMSO stocks <0.1% to avoid solvent interference.

- Orthogonal Validation : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective for derivatizing this compound to enhance selectivity?

- Functionalization :

- C-5 Position : Introduce boronic ester groups (e.g., 3-(difluoromethoxy)-5-(pinacolboronate)pyridin-2-amine) for Suzuki couplings to generate biaryl analogs .

- Amine Group : Acylation or sulfonylation to modulate solubility and target engagement.

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scale-Up Issues :

- Fluorination Side Reactions : Optimize reaction time/temperature to minimize defluorination.

- Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiopure intermediates (if applicable).

Methodological Considerations

- Data Reproducibility : Document reaction conditions (solvent, catalyst loading) meticulously, as minor variations in fluorinated compound synthesis can drastically alter yields .

- Safety Protocols : Follow ALADDIN guidelines for handling fluorinated pyridines, including fume hood use and HF-neutralizing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.